molecular formula C14H8F3NO4 B1393782 5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261888-16-7

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B1393782
CAS No.: 1261888-16-7
M. Wt: 311.21 g/mol
InChI Key: GNSBJZPHIZCBPQ-UHFFFAOYSA-N
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Description

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a benzoic acid moiety

Scientific Research Applications

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid plays a significant role in biochemical reactions, particularly as a potent chloride channel blocker . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of voltage-gated chloride channels, which are crucial for maintaining cellular ion homeostasis . Additionally, this compound acts as an agonist of G protein-coupled receptor 35, influencing various signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to stimulate cellular ATP release through exocytosis of ATP-enriched vesicles . This compound also influences cell signaling pathways, such as the p38 mitogen-activated protein kinase pathway, which plays a role in inflammation and stress responses . Furthermore, it affects gene expression by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits voltage-gated chloride channels, reducing chloride ion flux across the cell membrane . Additionally, as an agonist of G protein-coupled receptor 35, it activates downstream signaling pathways that lead to various cellular responses . This compound also modulates gene expression by influencing transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating inflammatory responses and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects while effectively modulating cellular processes . At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to localize in certain cellular compartments, where it exerts its biochemical effects . The distribution of this compound within tissues can influence its overall efficacy and potency in biochemical studies .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, influencing its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid typically involves the nitration of 3-(2-trifluoromethylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-(2-trifluoromethylphenyl)benzoic acid with an amino group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, which can vary depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-5-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Comparison

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the nitro and trifluoromethyl groups, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3-nitro-5-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)12-4-2-1-3-11(12)8-5-9(13(19)20)7-10(6-8)18(21)22/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSBJZPHIZCBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691134
Record name 5-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-16-7
Record name 5-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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